2-Amino-5-chloroisonicotinaldehyde
Description
2-Amino-5-chloroisonicotinaldehyde is a substituted pyridine derivative featuring an amino group at position 2, a chlorine substituent at position 5, and an aldehyde functional group on the pyridine ring. While direct data on this compound are scarce in the provided evidence, its structural analogs suggest it is a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The aldehyde group enhances its reactivity in condensation and nucleophilic addition reactions, distinguishing it from carboxylic acid or ester derivatives of similar pyridine-based compounds .
Properties
Molecular Formula |
C6H5ClN2O |
|---|---|
Molecular Weight |
156.57 g/mol |
IUPAC Name |
2-amino-5-chloropyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H5ClN2O/c7-5-2-9-6(8)1-4(5)3-10/h1-3H,(H2,8,9) |
InChI Key |
OWJCPTRYWPIAQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1N)Cl)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-chloroisonicotinaldehyde typically involves the chlorination of isonicotinaldehyde followed by amination. One common method includes the reaction of isonicotinaldehyde with a chlorinating agent such as phosphorus oxychloride (POCl3) to introduce the chlorine atom at the desired position.
Industrial Production Methods: Industrial production of 2-Amino-5-chloroisonicotinaldehyde may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific reaction temperatures and pressures to facilitate the process .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-chloroisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 2-Amino-5-chloronicotinic acid.
Reduction: 2-Amino-5-chloroisonicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Amino-5-chloroisonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent due to its structural similarity to other bioactive compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-5-chloroisonicotinaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes by binding to active sites or altering protein functions. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-Amino-5-chloroisonicotinaldehyde with structurally related pyridine derivatives, focusing on substituents, functional groups, physical properties, and applications.
Table 1: Structural and Functional Comparison of Pyridine Derivatives
Key Comparative Insights:
Functional Group Reactivity: The aldehyde group in 2-Amino-5-chloroisonicotinaldehyde differentiates it from carboxylic acid (-COOH) or ester (-COOEt) analogs. This makes it more reactive in nucleophilic additions (e.g., forming hydrazones or imines) compared to 2-Aminonicotinic acid or Ethyl 2-(benzylamino)-5-chloronicotinate .
Substituent Effects: Chlorine at position 5 (shared with 2-Chloro-5-hydroxyisonicotinic acid) enhances electrophilicity, aiding in cross-coupling reactions. However, the hydroxyl group in the latter may improve aqueous solubility . The amino group at position 2 is conserved across analogs, suggesting a common role in coordination chemistry or hydrogen bonding .
Synthetic Utility: 2-Amino-5-chloroisonicotinaldehyde’s aldehyde functionality is advantageous for constructing heterocycles (e.g., quinazolines) compared to carboxylate derivatives, which are typically used as acids or ester precursors .
Physical Properties: While melting points for the target compound are unavailable, 2-Aminonicotinic acid’s high mp (295–297°C) suggests strong intermolecular hydrogen bonding, a trait likely reduced in the aldehyde derivative due to weaker polar interactions .
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